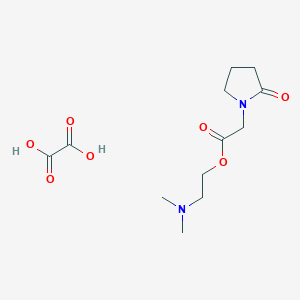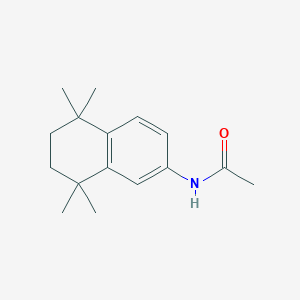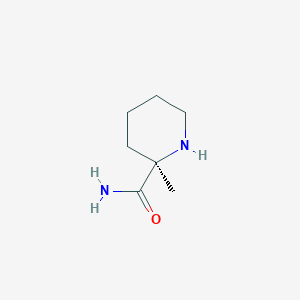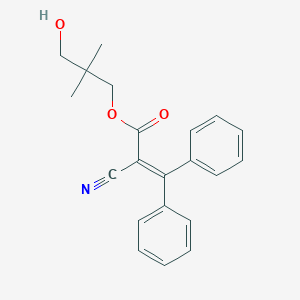
2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate, also known as DMAE Bitartrate, is a chemical compound that has been used in scientific research for several decades. This compound is a derivative of the amino acid choline and has been studied for its potential effects on cognitive function, memory, and focus.
Mecanismo De Acción
The exact mechanism of action of 2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate is not fully understood, but it is believed to work by increasing levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a key role in cognitive function, memory, and focus. By increasing acetylcholine levels, 2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate may enhance these cognitive processes.
Biochemical and Physiological Effects:
2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate has been shown to have several biochemical and physiological effects. It has been shown to increase levels of choline and acetylcholine in the brain, which may enhance cognitive function and memory. Additionally, 2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate has been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Additionally, it has been extensively studied, making it a well-characterized compound. However, there are also limitations to using 2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate in lab experiments. It may have potential side effects, and its mechanism of action is not fully understood.
Direcciones Futuras
There are many potential future directions for research on 2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate. One area of interest is its potential use in treating cognitive impairments such as Alzheimer's disease. Additionally, there is interest in studying its effects on other cognitive processes such as creativity and problem-solving. Further research is also needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, 2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate is a well-studied compound that has potential effects on cognitive function, memory, and focus. It is relatively easy to synthesize and has been extensively studied, making it a popular ingredient in many nootropic supplements. However, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate can be synthesized by reacting dimethylaminoethanol with ethyl chloroacetate in the presence of sodium ethoxide. The resulting product is then treated with oxalic acid to form the hydrogen oxalate salt of 2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate. This process has been optimized over the years to produce high yields of pure 2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate has been extensively studied for its potential effects on cognitive function, memory, and focus. Several studies have shown that 2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate can improve cognitive function and memory in both healthy individuals and those with cognitive impairments. Additionally, 2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate Bitartrate has been shown to enhance focus and alertness, making it a popular ingredient in many nootropic supplements.
Propiedades
Número CAS |
132382-22-0 |
|---|---|
Nombre del producto |
2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate |
Fórmula molecular |
C12H20N2O7 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl 2-(2-oxopyrrolidin-1-yl)acetate;oxalic acid |
InChI |
InChI=1S/C10H18N2O3.C2H2O4/c1-11(2)6-7-15-10(14)8-12-5-3-4-9(12)13;3-1(4)2(5)6/h3-8H2,1-2H3;(H,3,4)(H,5,6) |
Clave InChI |
LEMGCFYPECJPJK-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC(=O)CN1CCCC1=O.C(=O)(C(=O)O)O |
SMILES canónico |
CN(C)CCOC(=O)CN1CCCC1=O.C(=O)(C(=O)O)O |
Otros números CAS |
132382-22-0 |
Sinónimos |
2-(Dimethylamino)ethyl (2-oxo-1-pyrrolidinyl)acetate hydrogen oxalate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate](/img/structure/B144931.png)








